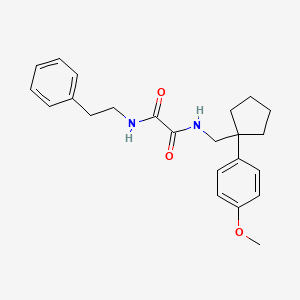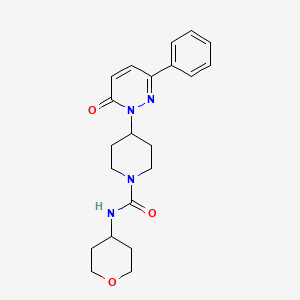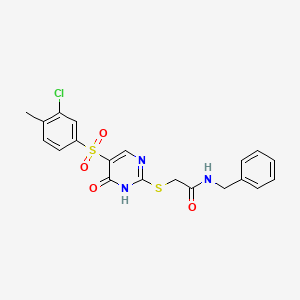
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alpha-adrenergic Agents and Agonist Activity
Research on phenylethylamines related to methoxamine, which shares structural similarities with N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide, has shown that these compounds can exhibit direct alpha 1-receptor agonist activity. The structure-activity relationship analysis indicates that the optimal potency for alpha 1-receptor agonism requires a nitrogen in a fully extended conformation relative to a substituted phenyl ring, suggesting a potential avenue for the development of alpha-adrenergic agents (Demarinis et al., 1981).
Metabolic Pathways of Novel Psychedelic Substances
In the context of novel psychedelic substances, compounds like this compound may undergo extensive metabolic processing. A study on 25CN-NBOMe metabolism provides insights into possible metabolic pathways, including O-demethylation and hydroxylation, followed by conjugation processes. Such information is crucial for understanding the biotransformation and potential therapeutic or diagnostic applications of related compounds (Šuláková et al., 2021).
Receptor Interaction Profiles
The study of receptor binding profiles is crucial for understanding the pharmacological implications of compounds. For instance, research on N-2-methoxybenzyl-phenethylamines (NBOMe drugs) reveals their potent interaction with serotonergic and adrenergic receptors. This knowledge aids in the prediction of hallucinogenic effects and stimulant properties, providing a basis for the potential medical or research applications of structurally related compounds (Rickli et al., 2015).
Nonlinear Optical Properties
The exploration of nonlinear optical properties in compounds offers insights into their potential for optical device applications. Research on hydrazones, which could share functional similarities with this compound, demonstrates their capability for two-photon absorption. These findings highlight the potential of such compounds in developing optical limiters and switches, showcasing the diverse applications of complex organic molecules (Naseema et al., 2010).
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and advice on safety precautions. While the SDS for “N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide” is not available in the search results, similar compounds are known to be harmful if swallowed or inhaled, cause skin and eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-28-20-11-9-19(10-12-20)23(14-5-6-15-23)17-25-22(27)21(26)24-16-13-18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-17H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYICHSWZWMWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2521316.png)



![3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2521320.png)
![N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2521324.png)
![ethyl 4-[(4-bromophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2521325.png)
![ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2521326.png)
![1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2521328.png)
![4-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2521330.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2521336.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2521337.png)
![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2521338.png)
